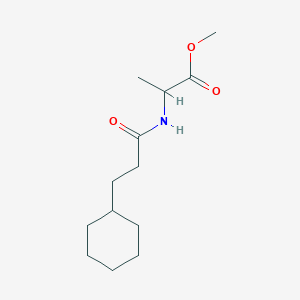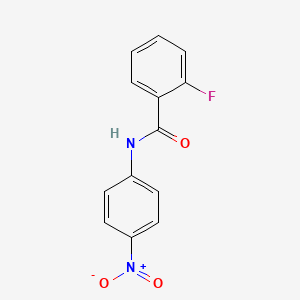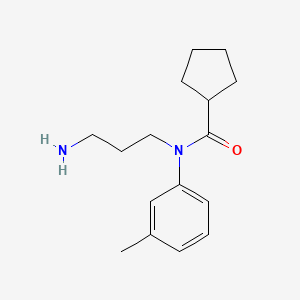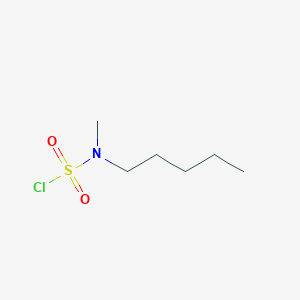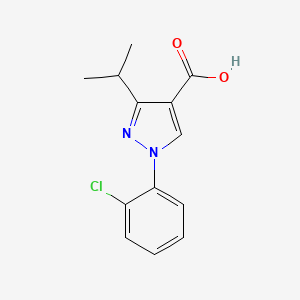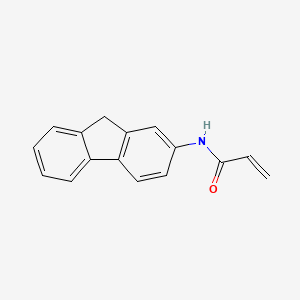
Acrylamide, N-(fluoren-2-YL)-
Übersicht
Beschreibung
Acrylamide, N-(fluoren-2-YL)-: is an organic compound with the molecular formula C16H13NO and a molecular weight of 235.28 g/mol It is a derivative of acrylamide, where the amide nitrogen is substituted with a fluorenyl group
Wirkmechanismus
Target of Action
The primary targets of Acrylamide, N-(fluoren-2-YL)- are dihydrofolate reductase enzyme and cytochrome P450 2E1 (CYP2E1) . These enzymes play crucial roles in cellular processes. Dihydrofolate reductase is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. CYP2E1 is involved in the metabolism of various substrates, including xenobiotics.
Mode of Action
Acrylamide, N-(fluoren-2-YL)- interacts with its targets, leading to significant changes in cellular processes. The compound binds to the active sites of dihydrofolate reductase, affecting its function . It is also metabolized by CYP2E1 to produce glycidamide .
Biochemical Pathways
Acrylamide, N-(fluoren-2-YL)- is involved in two main biochemical pathways. The first pathway involves the biotransformation of the compound via CYP2E1 to produce glycidamide . The second pathway involves the coupling of acrylamide to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) .
Pharmacokinetics
Acrylamide, N-(fluoren-2-YL)- is readily soluble in water, which allows for rapid absorption and distribution in various tissues
Result of Action
The molecular and cellular effects of Acrylamide, N-(fluoren-2-YL)-'s action are significant. The compound’s interaction with dihydrofolate reductase can affect nucleic acid synthesis . Its metabolism to glycidamide via CYP2E1 can lead to the formation of reactive metabolites .
Action Environment
The action, efficacy, and stability of Acrylamide, N-(fluoren-2-YL)- can be influenced by various environmental factors. For instance, the compound is widely found in fried foods and cigarettes, which can lead to exposure through diet and inhalation
Biochemische Analyse
Biochemical Properties
Acrylamide, N-(fluoren-2-YL)- plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves cytochrome P450 enzymes, particularly CYP2E1, which metabolizes acrylamide into glycidamide . Glycidamide can further interact with glutathione S-transferase (GST) to form conjugates that are excreted from the body . These interactions highlight the compound’s involvement in detoxification pathways and its potential to form reactive intermediates that can bind to cellular macromolecules.
Cellular Effects
Acrylamide, N-(fluoren-2-YL)- has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that acrylamide exposure can lead to oxidative stress, DNA damage, and apoptosis in different cell types . Additionally, acrylamide can disrupt normal cellular functions by interfering with microtubule dynamics and inhibiting key enzymes involved in cellular metabolism . These effects underscore the compound’s potential to cause cellular dysfunction and contribute to disease development.
Molecular Mechanism
The molecular mechanism of action of acrylamide, N-(fluoren-2-YL)- involves its ability to form covalent adducts with nucleophilic sites on biomolecules. This compound can bind to DNA, proteins, and other cellular components, leading to the formation of adducts that can interfere with normal cellular processes . Acrylamide is also known to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission . By inhibiting this enzyme, acrylamide can disrupt normal neuronal function and contribute to neurotoxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acrylamide, N-(fluoren-2-YL)- can change over time due to its stability and degradation. Studies have shown that acrylamide can degrade into various metabolites, some of which may retain biological activity . Long-term exposure to acrylamide has been associated with cumulative effects on cellular function, including persistent oxidative stress and chronic inflammation . These temporal effects highlight the importance of considering both short-term and long-term impacts when assessing the compound’s safety.
Dosage Effects in Animal Models
The effects of acrylamide, N-(fluoren-2-YL)- vary with different dosages in animal models. Low doses of acrylamide have been shown to cause subtle changes in cellular function, while higher doses can lead to more pronounced toxic effects . Threshold effects have been observed, where certain doses result in significant adverse outcomes, such as neurotoxicity and carcinogenicity . Understanding the dosage-dependent effects of acrylamide is essential for establishing safe exposure limits and mitigating potential risks.
Metabolic Pathways
Acrylamide, N-(fluoren-2-YL)- is involved in several metabolic pathways, including its biotransformation by cytochrome P450 enzymes and conjugation with glutathione . These pathways result in the formation of metabolites such as glycidamide and N-acetyl-S-(2-carbamoylethyl)-L-cysteine, which are excreted from the body . The compound’s metabolism can influence its toxicity and biological activity, making it important to understand these pathways for risk assessment.
Transport and Distribution
Within cells and tissues, acrylamide, N-(fluoren-2-YL)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its biological effects . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s behavior in vivo.
Subcellular Localization
The subcellular localization of acrylamide, N-(fluoren-2-YL)- can impact its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, acrylamide can localize to the nucleus, where it may interact with DNA and other nuclear components . These localization patterns can influence the compound’s ability to exert its effects on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acrylamide, N-(fluoren-2-YL)- typically involves the reaction of fluorenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for Acrylamide, N-(fluoren-2-YL)- are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Acrylamide, N-(fluoren-2-YL)- undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to form amine derivatives.
Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acrylamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acrylamide, N-(fluoren-2-YL)- is used as a monomer in the synthesis of polymers with unique properties. These polymers can be used in various applications, including coatings, adhesives, and as materials for electronic devices .
Biology: In biological research, this compound can be used to study the interactions between proteins and small molecules. It can also serve as a probe in fluorescence studies due to the presence of the fluorenyl group .
Industry: In the industrial sector, Acrylamide, N-(fluoren-2-YL)- can be used in the production of specialty polymers and as an intermediate in the synthesis of other chemical compounds.
Vergleich Mit ähnlichen Verbindungen
Acrylamide: The parent compound, which lacks the fluorenyl group.
N-(Phenyl)-acrylamide: A derivative where the amide nitrogen is substituted with a phenyl group.
N-(Naphthyl)-acrylamide: A derivative where the amide nitrogen is substituted with a naphthyl group.
Uniqueness: Acrylamide, N-(fluoren-2-YL)- is unique due to the presence of the fluorenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biomolecules or in the synthesis of polymers with unique properties .
Eigenschaften
IUPAC Name |
N-(9H-fluoren-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-2-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h2-8,10H,1,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRIFTPXWWKJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209314 | |
| Record name | Acrylamide, N-(fluoren-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60550-89-2 | |
| Record name | Acrylamide, N-(fluoren-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060550892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylamide, N-(fluoren-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B6614195.png)
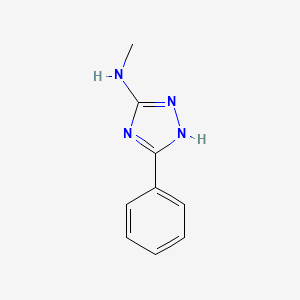
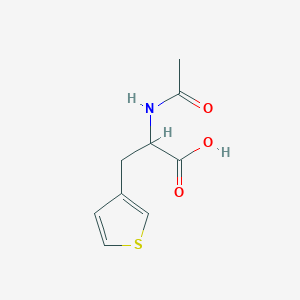
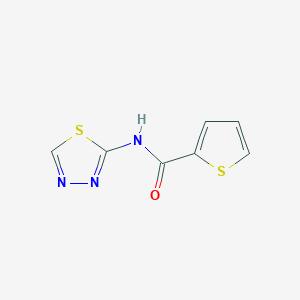
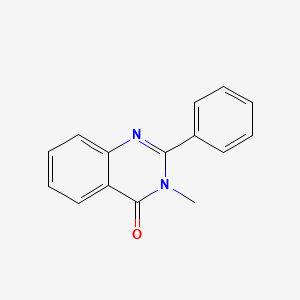

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/structure/B6614221.png)
![N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6614232.png)
![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)
